
Staurosporine HCl
Overview
Description
Staurosporine is a natural product originally isolated from the bacterium Streptomyces staurosporeus in 1977 . It is a member of the indolocarbazole family of alkaloids and has a complex bis-indole structure. Staurosporine is known for its potent inhibitory effects on protein kinases, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of staurosporine is challenging due to its complex structure. The first total synthesis was achieved in 1996, involving the coupling of an indole carbazole group with a sugar molecule . The process requires precise control of stereochemistry and involves multiple steps, including the formation of the indole carbazole core and the attachment of the sugar moiety.
Industrial Production Methods
Industrial production of staurosporine typically involves fermentation using genetically engineered strains of Streptomyces. Recent advancements have focused on optimizing the fermentation process and using heterologous expression systems to increase yield. For example, the integration of multi-copy biosynthetic gene clusters into Streptomyces albus has significantly improved staurosporine production .
Chemical Reactions Analysis
Types of Reactions
Staurosporine undergoes various chemical reactions, including:
Oxidation: Staurosporine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the staurosporine molecule.
Substitution: Substitution reactions can introduce new functional groups, altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of staurosporine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions include various staurosporine derivatives, which can have different biological activities and properties. These derivatives are often used in research to study the structure-activity relationships of staurosporine.
Scientific Research Applications
Staurosporine has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of other kinase inhibitors.
Biology: Employed to study cell signaling pathways and protein kinase functions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
Staurosporine exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting kinase activity . This inhibition affects various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Staurosporine is known to activate caspase-3, leading to apoptosis in certain cell types .
Comparison with Similar Compounds
Staurosporine is part of the indolocarbazole family, which includes several similar compounds:
K252a: A biosynthetic precursor of staurosporine with similar kinase inhibitory properties.
Midostaurin: A synthetic derivative used in cancer therapy.
Rebeccamycin: Another indolocarbazole with antitumor activity.
Staurosporine is unique due to its broad-spectrum kinase inhibition and its potent ability to induce apoptosis, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZLNNOFSGOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860779 | |
Record name | 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159404-54-3, 62996-74-1 | |
Record name | 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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